Oxazolo[5,4-b]pyridine-2(1H)-thione

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Researchers requiring a specific oxazolo[5,4-b]pyridine scaffold for SAR studies often face challenges in sourcing the precise 2-thione tautomer, leading to failed reactions or inconclusive biological data. This compound (CAS 169205-99-6) eliminates that risk, providing a defined chemical entity for reliable diversification. - **Structural Fidelity**: The 2-thione group enables selective S-alkylation, directly facilitating parallel synthesis of focused kinase inhibitor libraries. - **Proven Scaffold**: Exploit its privileged core for next-generation crop protection, as confirmed by patented agrochemical compositions. - **Supply Assurance**: Available with a 95% purity specification, backed by batch-specific QC data to ensure reproducibility in every synthesis.

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
CAS No. 169205-99-6
Cat. No. B1311753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo[5,4-b]pyridine-2(1H)-thione
CAS169205-99-6
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)OC(=S)N2
InChIInChI=1S/C6H4N2OS/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H,8,10)
InChIKeyWKMUUISSZDCMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxazolo[5,4-b]pyridine-2(1H)-thione: Overview & Procurement


Oxazolo[5,4-b]pyridine-2(1H)-thione (CAS 169205-99-6) is a heterocyclic compound featuring a fused oxazole-pyridine ring system with a reactive thione group at the 2-position [1]. Its molecular formula is C6H4N2OS, with a molecular weight of 152.17 g/mol, and it is commercially available with a purity specification typically ≥95% . This compound is primarily valued as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors and antimicrobial agents, and its rigid planar structure makes it a candidate for material science applications .

Oxazolo[5,4-b]pyridine-2(1H)-thione: Generic Substitution Risks


Generic substitution within the oxazolo[5,4-b]pyridine family is not scientifically valid due to the profound impact of specific ring fusions and functional groups on biological and physicochemical properties. For instance, the oxazolo[5,4-b]pyridine scaffold itself is distinct from its isomers like oxazolo[4,5-b]pyridine, which leads to different reactivity and target engagement [1]. Similarly, the replacement of the 2-thione group with a 2-one (as in oxazolo[5,4-b]pyridin-2(1H)-one) fundamentally alters the molecule's hydrogen-bonding capacity and electronic distribution, a difference that has been exploited to generate distinct classes of bioactive molecules such as non-opiate antinociceptive agents [2]. Furthermore, even seemingly minor modifications like the introduction of a 6-chloro or 6-bromo substituent create new chemical entities with separate CAS numbers and entirely divergent pharmacological profiles . Therefore, the specific CAS 169205-99-6 compound must be procured to ensure the intended chemical reactivity and biological outcome.

Oxazolo[5,4-b]pyridine-2(1H)-thione: Differentiation from Key Analogs


Synthetic Advantages of the 2-Thione Group

The 2-thione group in Oxazolo[5,4-b]pyridine-2(1H)-thione is a superior synthetic handle compared to the 2-one analog. The thione is more nucleophilic, facilitating efficient S-alkylation and other sulfur-specific reactions for generating diverse compound libraries. This enables a more direct and higher-yielding synthetic route to a broad range of N-substituted derivatives, a key step in creating bioactive molecules [1]. In contrast, the analogous 2-one (oxazolo[5,4-b]pyridin-2(1H)-one) is less reactive in these transformations, requiring harsher conditions and resulting in lower yields [1].

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Antinociceptive Activity of 2-One Derivatives

Derivatives of the closely related scaffold, oxazolo[5,4-b]pyridin-2(1H)-one, have been validated as potent non-opiate antinociceptive agents, with specific compounds showing significant activity in vivo. For instance, in the phenylbenzoquinone-induced writhing test in mice, compound 21 (N-(4-methoxyphenyl)methyl oxazolo[5,4-b]pyridin-2(1H)-one) demonstrated an ED50 of 2.1 mg/kg (po) [1]. This quantifies the therapeutic potential achievable through derivatization of this core scaffold, a finding directly relevant to research using the 2-thione as a precursor. This class-level inference highlights a proven biological application pathway absent for unmodified parent compound.

Pain Research Analgesics Pharmacology

Validated Use in Arthropod Pest Control

The oxazolo[5,4-b]pyridine core is a key scaffold in patented arthropod pest control compositions [1]. This patent specifically claims a wide range of fused heterocyclic compounds, including those based on the oxazolo[5,4-b]pyridine skeleton, as active ingredients. This represents a direct, commercially valuable application area for the scaffold that is not shared with many other heterocyclic cores like the isomeric oxazolo[4,5-b]pyridine, which are less commonly cited in this context.

Agrochemicals Insecticides Crop Protection

Antimicrobial Potential of the Core Scaffold

Derivatives of the oxazolo[5,4-b]pyridine scaffold have demonstrated in vitro antimicrobial activity . While direct MIC data for the unmodified 2-thione (CAS 169205-99-6) is not identified in the primary literature, class-level inference suggests that derivatives of this core have been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria, in vitro . This validates the scaffold's potential for antimicrobial drug discovery, an area where alternative heterocyclic scaffolds may lack this specific activity profile.

Antimicrobial Research Bacteriology Drug Development

Thione Tautomerism and Hydrogen Bonding

The thione group (C=S) of Oxazolo[5,4-b]pyridine-2(1H)-thione exists in equilibrium with its thiol tautomer (C-SH), providing a unique hydrogen-bonding profile compared to its carbonyl (C=O) analog. The sulfur atom is a weak hydrogen bond acceptor, but the thiol form can act as a hydrogen bond donor, enabling a distinct set of intermolecular interactions with biological targets such as kinases . This is in contrast to the 2-one analog, which only acts as a hydrogen bond acceptor. This difference in physicochemical properties can significantly influence target binding and selectivity.

Physical Chemistry Molecular Recognition Drug Design

Oxazolo[5,4-b]pyridine-2(1H)-thione: Research & Industrial Applications


Kinase Inhibitor Library Synthesis

Procure this compound for use as a core intermediate in the parallel synthesis of focused libraries of kinase inhibitors. The reactive 2-thione group allows for efficient diversification via S-alkylation or other sulfur-specific chemistries to rapidly generate analogs for structure-activity relationship (SAR) studies . The established antinociceptive and antimicrobial potential of the scaffold further validates this application [1].

Novel Arthropodicide Lead Optimization

Leverage the oxazolo[5,4-b]pyridine core as a privileged scaffold for the design and synthesis of new agrochemical agents. Patented evidence confirms the utility of this scaffold class in formulating compositions for controlling harmful arthropods, making it a strategic starting point for developing next-generation crop protection solutions [2].

Non-Opiate Analgesic Development

Utilize this compound as a precursor for synthesizing and optimizing N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, a class of compounds with proven in vivo antinociceptive activity (e.g., ED50 = 2.1 mg/kg in mouse models) [1]. This application targets the pressing need for effective pain relief with reduced risk of addiction and side effects.

Organic Semiconductors & Fluorescent Probes

Exploit the rigid, planar, and electron-rich fused heterocyclic system of oxazolo[5,4-b]pyridine-2(1H)-thione as a building block for advanced materials. Its structure is conducive to π-π stacking and charge transport, making it a valuable precursor for synthesizing novel organic semiconductors and fluorescent probes for optoelectronic and bioimaging applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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